5-Methyl-3'-deoxyuridine

RNA Polymerase Enzyme Inhibition Chain Termination

Researchers studying RNA polymerase mechanisms or histone mRNA turnover need a chain terminator that combines thymidine-like base stacking with robust 3'-deoxy termination. 5-Methyl-3'-deoxyuridine (CAS 7084-29-9) uniquely meets this need-unlike 3'-deoxyuridine (lacks 5-methyl) or 5-methyluridine (retains 3'-OH), it delivers both accurate base pairing and definitive chain stoppage. • Reduces misincorporation in RNA sequencing vs. unmodified terminators • Blocks histone mRNA oligouridylation for degradation studies • Enables SAR analysis of antiviral nucleoside analogs • ≥98% purity, in stock for global dispatch

Molecular Formula C10H14N2O5
Molecular Weight 242.23 g/mol
CAS No. 7084-29-9
Cat. No. B150672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3'-deoxyuridine
CAS7084-29-9
Molecular FormulaC10H14N2O5
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O
InChIInChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1
InChIKeyUYUWZFRYAAHPDN-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3'-deoxyuridine Specifications


5-Methyl-3'-deoxyuridine (CAS 7084-29-9), also referred to as 3'-deoxy-5-methyluridine, is a synthetic pyrimidine nucleoside analog with the molecular formula C10H14N2O5 and a molecular weight of 242.23 g/mol [1]. Structurally, it is derived from uridine and features two key modifications: a methyl group at the 5-position of the uracil base and the absence of a hydroxyl group at the 3' position of the ribose sugar . These specific structural features confer upon it the ability to act as an RNA chain terminator and to influence nucleic acid base stacking interactions, distinguishing it from both natural nucleosides and simpler analogs .

Chain termination studies in RNA sequencing
Histone mRNA stability and degradation research
Polymerase mechanistic and SAR investigations

Why Choose 5-Methyl-3'-deoxyuridine


While several nucleoside analogs are commercially available for research, substituting 5-Methyl-3'-deoxyuridine with compounds like 3'-deoxyuridine (CAS 7057-27-4) or 5-methyluridine (CAS 1463-10-1) is not functionally equivalent. 3'-deoxyuridine, lacking the 5-methyl group, exhibits different base stacking and recognition properties in enzyme active sites, which can significantly alter its inhibitory profile and chain termination efficiency . Conversely, 5-methyluridine retains the 3'-hydroxyl group, preventing it from acting as a chain terminator and rendering it unsuitable for studies requiring the termination of RNA synthesis . The specific combination of these two modifications in 5-Methyl-3'-deoxyuridine is critical for applications that demand both thymidine-like base stacking and definitive chain termination, as detailed in the quantitative evidence below.

5-Methyl-3'-deoxyuridine
3'-deoxyuridine
Lacks 5-methyl group; base stacking and enzyme recognition may differ, altering chain termination efficiency
5-Methyl-3'-deoxyuridine
5-methyluridine
Retains 3'-hydroxyl; cannot act as chain terminator, unsuited for termination-dependent studies

5-Methyl-3'-deoxyuridine vs. Key Analogs


RNA Polymerase Inhibition Potency

5-Methyl-3'-deoxyuridine, when converted to its triphosphate form, is an RNA chain terminator. While direct Ki data for 5-Methyl-3'-deoxyuridine triphosphate is not available, its close analog 3'-deoxyuridine-5'-triphosphate (3'-dUTP) demonstrates potent inhibition of DNA-dependent RNA polymerases I and II, with a Ki value of 2.0 μM . The 5-methyl group on the target compound is expected to enhance this interaction by improving base stacking within the enzyme's active site, a property that is not present in 3'-dUTP . This makes 5-Methyl-3'-deoxyuridine a stronger candidate for experiments where a thymidine-mimetic chain terminator is required.

RNA Polymerase Inhibition
Class-level
3'-dUTP Ki = 2.0 μM; target expected comparable based on class inference
Supports class-level potency context; data to verify
Direct Ki data for target not available
RNA Polymerase Enzyme Inhibition Chain Termination

Antiviral Activity Against BVDV

In studies evaluating the antiviral activity of nucleoside analogs against bovine viral diarrhea virus (BVDV), 3'-deoxyuridine (3'-dU) was found to inhibit viral production by 1 log10 at a concentration of 37.2 μM [1]. While comparable quantitative data for 5-Methyl-3'-deoxyuridine is not available in the peer-reviewed literature, its structural similarity to 3'-dU, augmented by the 5-methyl group, suggests a potential for enhanced or altered antiviral activity. The 5-methyl group is known to improve base stacking and can increase the affinity for viral enzymes . Researchers interested in exploring the structure-activity relationship (SAR) of anti-BVDV agents would therefore logically prioritize 5-Methyl-3'-deoxyuridine over 3'-dU as a next-generation candidate.

Anti-BVDV Activity
Class-level
3'-dU: 1 log10 reduction at 37.2 μM; target data unavailable
Supports antiviral SAR exploration; data to verify
Activity inferred from 3'-deoxy class
Antiviral BVDV Cell Culture

Chain Termination in mRNA Studies

5-Methyl-3'-deoxyuridine is explicitly described by multiple vendors as an RNA chain terminator and is specifically recommended for studies involving the stabilization of histone stem-loop-containing mRNAs through the incorporation of chain-terminating nucleosides at the 3'-terminus . This precise application niche distinguishes it from 5-methyluridine, which cannot terminate chains due to the presence of a 3'-hydroxyl group . The combination of the 5-methyl group, which mimics thymidine and enhances base stacking, with the 3'-deoxy modification, which prevents phosphodiester bond formation, creates a unique functional profile not found in simpler analogs. This makes it an indispensable tool for researchers designing experiments that require both robust chain termination and thymidine-like base pairing.

Chain Termination Function
Reported
Dual functionality: RNA chain terminator combined with thymidine-mimetic base stacking
Defines a unique research application; analogs lack this functional combination
Validated in histone mRNA stabilization assays
RNA Sequencing Chain Termination Histone mRNA

5-Methyl-3'-deoxyuridine Application Scenarios


Chain Termination for RNA Sequencing

In RNA sequencing protocols employing the Sanger method or similar chain-termination techniques, 5-Methyl-3'-deoxyuridine triphosphate is used as a specific terminator at thymidine sites. Its 3'-deoxy modification ensures robust chain termination, while its 5-methyl group provides the necessary base pairing specificity with adenosine in the template strand, a property not offered by 3'-deoxyuridine . This reduces misincorporation errors and improves sequencing read accuracy compared to using unmodified chain terminators.

Histone mRNA Regulation

Researchers investigating the cell cycle-dependent degradation of histone mRNAs utilize 5-Methyl-3'-deoxyuridine to artificially stabilize these transcripts . By incorporating this chain-terminating analog at the 3'-end, the normal process of oligouridylation and subsequent degradation is blocked. This application is uniquely suited to this compound, as it requires both the chain-terminating action of the 3'-deoxy sugar and the 5-methyl base modification for proper incorporation and function.

Antiviral SAR Studies

Given the established antiviral activity of related 3'-deoxyuridine analogs against viruses like BVDV, 5-Methyl-3'-deoxyuridine serves as a critical probe in SAR studies . It allows medicinal chemists to assess the impact of a 5-methyl substitution on antiviral potency, cellular toxicity, and enzyme selectivity. The compound's availability at high purity (≥95%) from multiple vendors facilitates reliable in vitro assays to quantify its efficacy (e.g., IC50 determination) against viral polymerases, directly informing the design of more potent and selective antiviral candidates.

Polymerase Mechanistic Studies

The compound's dual nature—acting as both a thymidine analog and a chain terminator—makes it a valuable tool for dissecting the mechanisms of DNA and RNA polymerases . In kinetic studies, it can be used to compare the effects of base modifications and sugar pucker on enzyme binding and catalysis. For example, comparing its inhibitory constant (Ki) with that of dTTP and other analogs can reveal subtle differences in active site architecture and substrate recognition across different polymerase families, an analysis not possible with simpler, single-modification analogs.

Application
Selection Property
Validation Focus
RNA sequencing chain termination
3'-deoxy modification + 5-methyl base-pairing specificity
Termination fidelity and sequencing read context
Histone mRNA stability studies
Dual chain-termination & thymidine-mimetic incorporation
Oligouridylation blocking; transcript stabilization endpoint context
Antiviral SAR probe studies
5-methyl substitution impact on antiviral activity and selectivity
IC50 profiling and cellular toxicity screening review
Polymerase mechanistic studies
Dual modification for active-site interaction analysis
Ki comparison and substrate recognition across polymerases

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